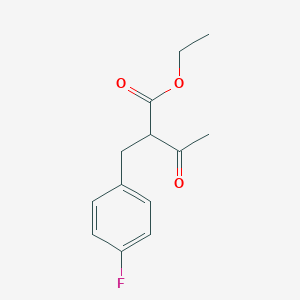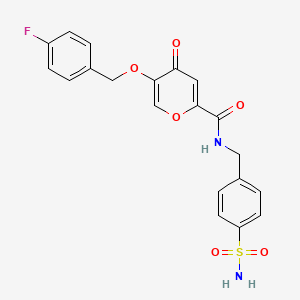
5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Structure and Conformation Analysis
The molecular structure and conformation of compounds related to 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide have been studied using X-ray analysis and AM1 molecular orbital methods. For instance, the structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with potential antineoplastic properties, has been analyzed. It crystallizes in the monoclinic space group P2_1, with the methoxyphenyl ring being essentially planar and linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group. The conformational analysis shows a good agreement with the X-ray structure, except for a rotation around the C(oxo-pyrrolidine)-C(carboxamide) bond. This suggests that similar compounds, including the one of interest, may exhibit planar aromatic rings linked to a central core through sulfonyl or similar groups, which could influence their biological activity .
Synthesis Analysis
The synthesis of compounds structurally related to the one involves multiple steps, including condensation reactions and cyclization. For example, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was achieved by condensing dimethylamine with an intermediate carboxylic acid, which itself was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate by cyclization with a fluorinated butane-dione and subsequent saponification. This indicates that the synthesis of the compound of interest may also involve similar strategies, such as the use of fluorinated starting materials and cyclization steps to construct the pyran ring system .
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the synthesis and structural analysis of related compounds suggest that reactions such as cyclization, condensation, and saponification are likely to be involved in its synthesis. The presence of functional groups like the sulfonyl and carboxamide in these compounds implies that they may undergo typical reactions associated with these groups, such as substitution or addition reactions, which could be utilized in further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest can be inferred from related structures. The crystal structure analysis of similar compounds indicates that they may form intermolecular hydrogen bonds, which could affect their solubility and stability. The planarity of the aromatic rings and the presence of sulfonyl groups suggest that these compounds may have significant molecular rigidity, which could influence their binding to biological targets. Additionally, the presence of fluorine atoms is known to affect the lipophilicity and metabolic stability of compounds, which are important factors in their biological activity .
Biological Activity Analysis
The biological activity of compounds similar to the one has been evaluated, with some showing effective inhibition of cancer cell proliferation. This suggests that this compound may also possess antineoplastic properties. The distinct structural features, such as the fluorinated aromatic rings and the pyran core, could contribute to its potential activity against cancer cells. However, specific studies on the compound of interest would be required to confirm its biological effects .
Applications De Recherche Scientifique
Anticancer Applications
One primary application of this compound, along with related substances, is in cancer treatment. For instance, research on novel oral anticancer drugs like S-1, which is based on the biochemical modulation of 5-fluorouracil (5-FU), reveals how modulators can maintain prolonged concentrations of 5-FU in the blood and tumors, thus improving tumor-selective toxicity (Sakata et al., 1998). This study emphasizes the compound's role in enhancing the efficacy of chemotherapeutic agents through biochemical modulation.
Biochemical Modulation
Another facet of its application is in the modulation of drug efficacy and toxicity. For example, studies have explored how compounds like 5-FU, when combined with other substances such as folinic acid, can lead to different therapeutic outcomes and side effects, indicating the importance of biochemical modulation in drug therapy (Buroker et al., 1985).
Interaction with Other Chemicals
Research on the metabolism and disposition of related compounds in humans highlights the compound's interactions within the body, offering insights into its potential effects and mechanisms of action (Shaffer et al., 2008). Such studies are crucial for understanding how these compounds are processed and their potential implications for drug design and therapeutic use.
Health and Environmental Impact
Moreover, investigations into the presence of per- and polyfluoroalkyl substances (PFAS) in environments and their health implications reveal the broader context of the compound's impact. Studies like those on indoor exposure to PFAS (Zheng et al., 2019) and serum levels in relation to cancer risk (Hurley et al., 2018) underscore the importance of understanding the environmental and health-related aspects of these compounds.
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-[(4-sulfamoylphenyl)methyl]pyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O6S/c21-15-5-1-14(2-6-15)11-28-19-12-29-18(9-17(19)24)20(25)23-10-13-3-7-16(8-4-13)30(22,26)27/h1-9,12H,10-11H2,(H,23,25)(H2,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDBALXEAPJVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

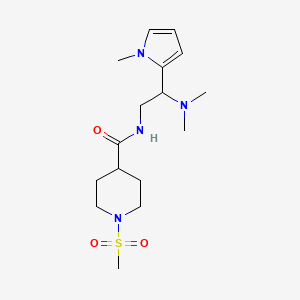
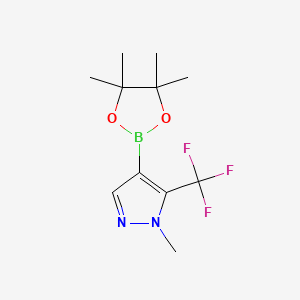
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2549455.png)
![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2549460.png)
![N-(2,4-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2549462.png)
![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2549465.png)
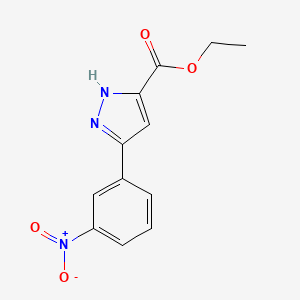
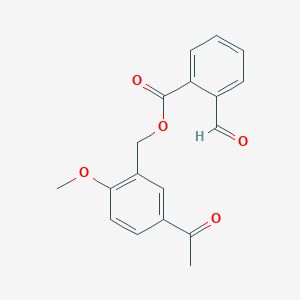
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2549469.png)
![Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2549470.png)
![N-(3-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2549472.png)
![[1-(But-3-en-1-yl)cyclopentyl]methanamine](/img/structure/B2549473.png)
![N6-butyl-N4-(4-chlorophenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2549475.png)
